2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid

Drug Discovery Physicochemical Property Prediction ADME/Tox Optimization

2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid (CAS 1394022-37-7) is a synthetic small-molecule heterocycle with a pyrazole core bearing a 3,5-difluorophenyl substituent and an acetic acid side chain (C₁₁H₈F₂N₂O₂, MW: 238.19 g/mol). While it belongs to the class of pyrazol-1-yl acetic acids with documented anti-inflammatory, kinase-inhibitory, and anticancer potential , its specific structural features offer a unique starting point for SAR exploration that differentiates it from both unsubstituted and non-fluorinated analogs.

Molecular Formula C11H8F2N2O2
Molecular Weight 238.19 g/mol
Cat. No. B11797635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid
Molecular FormulaC11H8F2N2O2
Molecular Weight238.19 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1F)F)C2=CN(N=C2)CC(=O)O
InChIInChI=1S/C11H8F2N2O2/c12-9-1-7(2-10(13)3-9)8-4-14-15(5-8)6-11(16)17/h1-5H,6H2,(H,16,17)
InChIKeyITDJEUVOWVWMRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid: Core Physicochemical and Structural Differentiation for Procurement Decisions


2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid (CAS 1394022-37-7) is a synthetic small-molecule heterocycle with a pyrazole core bearing a 3,5-difluorophenyl substituent and an acetic acid side chain (C₁₁H₈F₂N₂O₂, MW: 238.19 g/mol) [1]. While it belongs to the class of pyrazol-1-yl acetic acids with documented anti-inflammatory, kinase-inhibitory, and anticancer potential [2], its specific structural features offer a unique starting point for SAR exploration that differentiates it from both unsubstituted and non-fluorinated analogs.

Why Generic 2-(4-(Phenyl)-1H-pyrazol-1-yl)acetic Acids Cannot Be Substituted for the 3,5-Difluoro Analog


A decision to simply procure a non-fluorinated or differently halogenated pyrazole acetic acid analog based on perceived functional similarity ignores the quantifiable impact of the 3,5-difluoro substitution pattern on both potency and pharmacokinetics. Data from directly comparable pyrazole cores demonstrates that moving from a phenyl to a 3,5-difluorophenyl group can dramatically increase potency by over 2.6-fold and raise LogP by nearly one full unit . The acetic acid side chain further enables direct conjugation or derivatization, a feature absent in simpler pyrazole fragments. These differences mean that biological activity, cellular permeability, and metabolic stability cannot be assumed equivalent, making direct substitution highly likely to alter experimental outcomes.

Quantitative Evidence Guide: 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid vs. Closest Analogs


LogP Shift Enhances Predicted Membrane Permeability vs. Non-Fluorinated Phenyl Analog

The 3,5-difluorophenyl substituent on the pyrazole core significantly alters the compound's lipophilicity compared to a standard phenyl group. For the matched core '3-(3,5-Difluorophenyl)-1H-pyrazole', the measured LogP is 2.8, versus 1.9 for '3-Phenyl-1H-pyrazole' . This ~0.9 LogP unit increase is critical, as it pushes the compound into a more favorable range for passive membrane permeability (typically LogP 1.5-3.0) without entering high LogP territory (>5) associated with poor solubility and promiscuous binding. This prediction is directly applicable to the 2-(4-(3,5-difluorophenyl)-1H-pyrazol-1-yl)acetic acid scaffold.

Drug Discovery Physicochemical Property Prediction ADME/Tox Optimization

2.6-Fold Potency Gain in Cancer Cell Assays with 3,5-Difluoro Substitution

The impact of the 3,5-difluoro substitution on biological activity is demonstrated by a direct comparison of antiproliferative potency against the MDA-MB-231 triple-negative breast cancer cell line. The 3,5-difluorophenyl pyrazole analog achieved an IC₅₀ of 8.2 µM, which is a significant improvement over the 22.4 µM observed for the unsubstituted phenyl analog . This 2.6-fold increase in potency illustrates how specific fluorine substitution enhances target engagement, likely through a combination of electronic effects and improved binding interactions. The acetic acid derivative is expected to maintain or modulate this activity profile.

Anticancer Activity Proliferation Assay Structure-Activity Relationship

Acetic Acid Side Chain Enables Direct Derivatization for Bioconjugation and Fragment Growth

Unlike simple pyrazole fragments such as 3-(3,5-Difluorophenyl)-1H-pyrazole or 4-(3,5-Difluorophenyl)-1H-pyrazole, which require additional synthetic steps to install a reactive handle, 2-(4-(3,5-difluorophenyl)-1H-pyrazol-1-yl)acetic acid possesses a pre-installed carboxylic acid functionality. This moiety is amenable to a wide range of amide coupling, esterification, and linker chemistry commonly used in fragment-based drug discovery (FBDD), targeted protein degradation (PROTAC), and bioconjugation workflows. The ready availability of this compound at purity levels of 97-98% allows for immediate use in library synthesis without the need for a protective group manipulation step that would be required for progenitor pyrazoles.

Fragment-Based Drug Discovery Bioconjugation Medicinal Chemistry

High Metabolic Stability Ascribed to Difluorophenyl Motif in Hit-to-Lead Campaigns

A comparative metabolic stability assessment between 3-(3,5-Difluorophenyl)-1H-pyrazole and its non-fluorinated phenyl analog revealed a qualitative improvement from 'Moderate' to 'High' stability . Fluorine substitution at the 3,5-positions is a well-validated medicinal chemistry strategy to block sites of oxidative metabolism on the phenyl ring, thereby increasing microsomal half-life. While the comparison was conducted on the pyrazole core without the acetic acid group, this metabolic liability shielding effect is directly transferable to the entire series of 3,5-difluorophenyl pyrazoles. The pre-installed acetic acid in the target compound does not introduce new metabolic soft spots, as carboxylic acids are not typically major sites of Phase I metabolism.

Metabolic Stability Cytochrome P450 Lead Optimization

Optimal Application Scenarios for 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid Based on Quantitative Evidence


Fragment-to-Lead Libraries for Kinase or GPCR Targets

This compound serves as an ideal starting fragment for targets where a balance of lipophilicity (LogP ~2.8) and a synthetic handle is required. Its 2.6-fold potency advantage over the non-fluorinated core means it is more likely to show a detectable signal in a fragment screen. The carboxylic acid group allows for rapid parallel synthesis of amide libraries to explore vectors for affinity maturation .

PROTAC or Bifunctional Molecule Linker Attachment Point

In targeted protein degradation campaigns, the pre-installed acetic acid moiety is a strategic advantage. It eliminates the need for a de novo functionalization of the pyrazole core, directly enabling conjugation to an E3 ligase ligand linker. This is a critical differentiator from simpler pyrazole fragments that require additional synthetic steps .

In Vivo DMPK Profiling of a Lead Series with Predicted Metabolic Stability

The high metabolic stability inferred from the 3,5-difluorophenyl core makes this compound a strong candidate for progression into in vivo pharmacokinetic studies. Procurement of this specific compound allows researchers to test the DMPK hypothesis early in a project, using it as a benchmark for subsequent analogs.

Quote Request

Request a Quote for 2-(4-(3,5-Difluorophenyl)-1H-pyrazol-1-yl)acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.